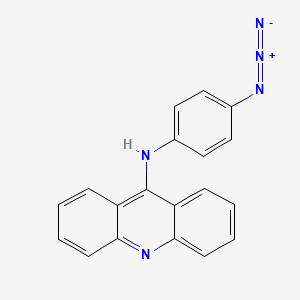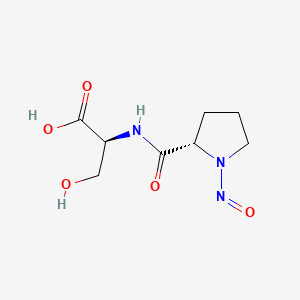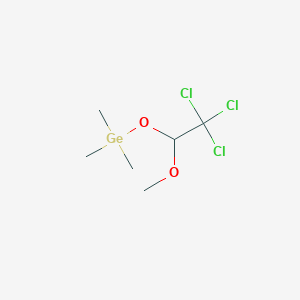
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane is a chemical compound that contains a total of 25 atoms, including 13 hydrogen atoms, 6 carbon atoms, 2 oxygen atoms, and 3 chlorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Analyse Des Réactions Chimiques
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, altering the oxidation state of the germanium atom.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Applications De Recherche Scientifique
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other germanium-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of germanium compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mécanisme D'action
The mechanism by which Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes. detailed mechanisms and specific molecular targets are still being studied .
Comparaison Avec Des Composés Similaires
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane can be compared with other similar compounds, such as:
Trimethylgermane: Lacks the trichloro and methoxyethoxy groups, resulting in different chemical properties.
Trichlorogermane: Contains trichloro groups but lacks the methoxyethoxy group, leading to different reactivity.
Methoxyethoxygermane: Contains the methoxyethoxy group but lacks the trichloro groups, affecting its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propriétés
Numéro CAS |
89927-37-7 |
|---|---|
Formule moléculaire |
C6H13Cl3GeO2 |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
trimethyl-(2,2,2-trichloro-1-methoxyethoxy)germane |
InChI |
InChI=1S/C6H13Cl3GeO2/c1-10(2,3)12-5(11-4)6(7,8)9/h5H,1-4H3 |
Clé InChI |
FHCDSQQQMBOFFS-UHFFFAOYSA-N |
SMILES canonique |
COC(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
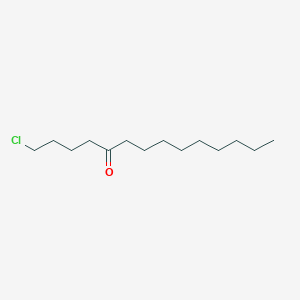
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)

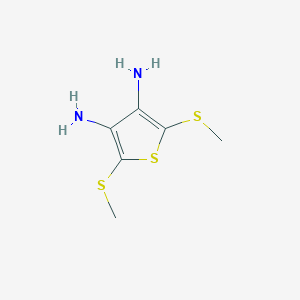
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
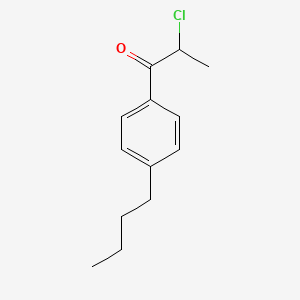

![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
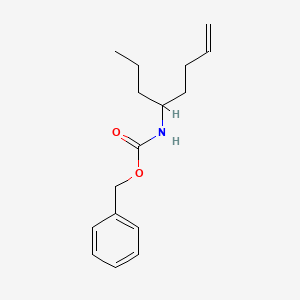
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
